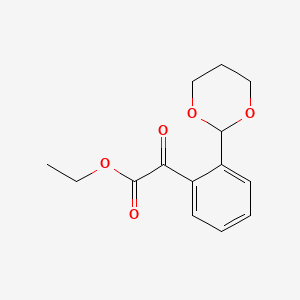
Ethyl 2-(1,3-dioxan-2-YL)benzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,3-dioxan-2-YL)benzoylformate is a chemical compound with the molecular formula C14H16O5 . Its average mass is 264.274 Da and its monoisotopic mass is 264.099762 Da .
Synthesis Analysis
The synthesis of Ethyl 2-(1,3-dioxan-2-YL)benzoylformate can be achieved from Diethyl oxalate and 1,3-Dioxane,2-(2-bromophenyl)-(9CI) .Molecular Structure Analysis
The systematic name of this compound is Ethyl 2-(1,3-dioxan-2-yl)phenylacetate . The SMILES representation of its structure is CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 384.5±37.0 °C at 760 mmHg . It has 5 hydrogen bond acceptors and 5 freely rotating bonds . Its polar surface area is 62 Å2 and its molar refractivity is 67.2±0.3 cm3 .Applications De Recherche Scientifique
Novel Protecting and Activating Group for Amine Synthesis
The compound 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a versatile protecting and activating group for amine synthesis. It facilitates the easy sulfonation of primary and secondary amines with excellent yields. This compound is stable under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).
Alkylation of Cyclic Amines
Ethyl 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes precursors and their ruthenium complexes have been synthesized and characterized. These complexes show excellent activity in the alkylation of pyrrolidine and morpholine with alcohols, indicating their potential use in organic synthesis (Öznur Doğan Ulu et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-[2-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-6-3-4-7-11(10)14-18-8-5-9-19-14/h3-4,6-7,14H,2,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYFOEILOJORME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450997 |
Source


|
| Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-dioxan-2-YL)benzoylformate | |
CAS RN |
208196-15-0 |
Source


|
| Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














